2-Isopropyl-4-(trifluoromethyl)phenol

Description

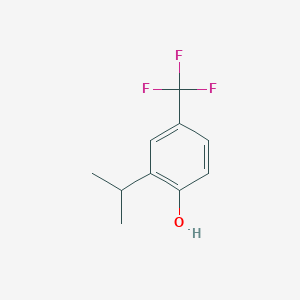

Structure

2D Structure

3D Structure

Properties

CAS No. |

1101062-05-8 |

|---|---|

Molecular Formula |

C10H11F3O |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H11F3O/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6,14H,1-2H3 |

InChI Key |

CUMCPOPFIHZRKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Chemical Derivatization and Functionalization of 2 Isopropyl 4 Trifluoromethyl Phenol Scaffolds

Strategic Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions to form ethers and esters. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

One of the most fundamental and widely used methods for the synthesis of ethers from phenols is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. For 2-isopropyl-4-(trifluoromethyl)phenol, this process would typically involve treatment with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. This intermediate can then be reacted with a variety of alkyl halides to introduce different alkyl or substituted alkyl groups at the oxygen atom. The choice of a primary alkyl halide is crucial for the success of this SN2 reaction, as secondary and tertiary alkyl halides are more prone to elimination reactions. masterorganicchemistry.comrichmond.eduyoutube.com

| Reaction | Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| Williamson Ether Synthesis | This compound, Strong Base (e.g., NaH), Alkyl Halide (Primary) | Forms ethers via an SN2 mechanism. masterorganicchemistry.comrichmond.edu Requires a strong base to form the alkoxide. richmond.edu Best results with primary alkyl halides. masterorganicchemistry.com | Aprotic solvent (e.g., THF, DMF) |

| Fischer Esterification | This compound, Carboxylic Acid, Strong Acid Catalyst (e.g., H2SO4) | Reversible, acid-catalyzed reaction. organic-chemistry.orglibretexts.org Equilibrium driven by removing water or using excess alcohol. organic-chemistry.orglibretexts.org | Heating under reflux. |

Another common modification of the phenolic hydroxyl group is its conversion to an ester through Fischer esterification . This acid-catalyzed reaction involves heating the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, often through azeotropic distillation. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comathabascau.caoperachem.com The resulting esters often exhibit different biological activities and pharmacokinetic profiles compared to the parent phenol.

Aromatic C(sp²)-H Functionalization Strategies in Substituted Phenols

Direct functionalization of the aromatic C(sp²)-H bonds of the phenol ring offers an atom-economical approach to introduce new substituents and build molecular complexity.

Catalyzed C(sp²)-H Alkylation and Hydroarylation Reactions of Phenols

Transition-metal-catalyzed C-H alkylation has emerged as a powerful tool for the direct formation of C-C bonds. libretexts.orgrsc.orgnih.govmdpi.com For phenols, these reactions are often directed to the ortho position due to the coordinating effect of the hydroxyl group. Catalysts based on metals like rhodium, ruthenium, and palladium can activate the C-H bond ortho to the hydroxyl group, enabling its reaction with various alkylating agents, including alkenes. researchgate.netrsc.org The hydroarylation of alkenes with phenols is another important transformation that leads to the formation of alkylated phenol derivatives. This reaction involves the addition of a C-H bond of the phenol across the double bond of an alkene.

Electrophilic Aromatic Substitution Reactions on Phenol Derivatives (e.g., nitration, sulfonation)

The electron-rich nature of the phenolic ring makes it susceptible to electrophilic aromatic substitution reactions such as nitration and sulfonation. The hydroxyl group is a strongly activating, ortho-, para-directing group.

Nitration of phenols is typically carried out using a mixture of nitric acid and sulfuric acid. corning.comquora.com The regioselectivity of the reaction (the ratio of ortho to para products) can be influenced by reaction conditions such as temperature and the concentration of the acids. crimsonpublishers.comgoogle.comgoogle.com For this compound, the bulky isopropyl group at the 2-position would be expected to sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions (3 and 5), potentially favoring substitution at the 6-position. The strongly deactivating trifluoromethyl group at the 4-position would further influence the regiochemical outcome.

Sulfonation of phenols is typically achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). askfilo.comnih.gov This reaction is reversible, and the position of the sulfonic acid group can be controlled by temperature. At lower temperatures, the kinetically favored ortho-isomer is often formed, while at higher temperatures, the thermodynamically more stable para-isomer can predominate. In the case of this compound, the 4-position is already substituted, so sulfonation would be expected to occur at one of the available ortho positions, with the steric bulk of the isopropyl group playing a significant role in directing the substitution.

Cross-Coupling Reactions of Halogenated Phenol Derivatives

To further functionalize the aromatic ring, halogenated derivatives of this compound can be employed in various cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. quora.comnih.govresearchgate.netresearchgate.nettcichemicals.com A halogenated derivative of this compound (e.g., a bromo or iodo derivative) could be reacted with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the phenolic ring.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org A halogenated this compound could be coupled with various primary or secondary amines to synthesize a library of aminophenol derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance. researchgate.netnih.govresearchgate.net

| Reaction | Reactants | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Phenol Derivative, Organoboron Compound | Palladium Catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Halogenated Phenol Derivative, Amine | Palladium Catalyst, Base | C-N |

Nucleophilic Aromatic Substitution Reactions on Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) provides another route to functionalize the aromatic ring of halogenated phenols. This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group (the halogen). nih.govmasterorganicchemistry.comlibretexts.orgresearchgate.netnih.gov

In a halogenated derivative of this compound, the trifluoromethyl group at the 4-position is a strong electron-withdrawing group. If a halogen atom is placed at the 2- or 6-position (ortho to the trifluoromethyl group), the ring will be activated towards nucleophilic attack. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the halide to form new derivatives. The rate of SNAr reactions is also dependent on the nature of the leaving group, with fluoride (B91410) generally being the most reactive, followed by chloride, bromide, and iodide. youtube.commasterorganicchemistry.comkhanacademy.org This is in contrast to SN2 reactions where iodide is the best leaving group. The higher reactivity of fluoride in SNAr is attributed to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. khanacademy.org

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 4 Trifluoromethyl Phenol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2-isopropyl-4-(trifluoromethyl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the proton signals are characteristic of its substituted phenolic structure. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent, generally found between 4-7 ppm. libretexts.org The aromatic protons exhibit signals in the range of 6.7 to 7.4 ppm. Specifically, the proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). The proton at position 5 (H-5) would present as a doublet of doublets, due to coupling with both H-6 and H-3. The proton at position 3 (H-3) would be a doublet, coupled to H-5. The isopropyl group protons show a distinct pattern: the methine proton (-CH) appears as a septet around 3.2 ppm, coupled to the six equivalent methyl protons (-CH₃), which in turn appear as a doublet around 1.2 ppm. chemicalbook.comdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | 4.0-7.0 | br s |

| Ar-H3 | ~6.8-7.2 | d |

| Ar-H5 | ~7.2-7.4 | dd |

| Ar-H6 | ~6.9-7.3 | d |

| CH(CH₃)₂ | ~3.2 | sept |

| CH(CH ₃)₂ | ~1.2 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the hydroxyl group (C-1) is typically deshielded and appears around 150-155 ppm. docbrown.info The carbon bearing the trifluoromethyl group (C-4) will show a characteristic quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the strong electron-withdrawing nature of the CF₃ group. rsc.org The carbon of the isopropyl group directly attached to the aromatic ring (C-7) is expected around 25-30 ppm, while the methyl carbons of the isopropyl group will be more shielded, appearing at approximately 20-25 ppm. chemicalbook.com The aromatic carbons (C-2, C-3, C-5, C-6) will resonate in the typical aromatic region of 115-140 ppm, with their precise shifts influenced by the positions of the isopropyl and trifluoromethyl substituents. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | ~150-155 |

| C-2 | ~130-135 |

| C-3 | ~115-120 |

| C-4 | ~125 (q) |

| C-5 | ~125-130 |

| C-6 | ~115-120 |

| C H(CH₃)₂ | ~25-30 |

| CH(C H₃)₂ | ~20-25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. nih.gov For trifluoromethyl groups on a benzene (B151609) ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgrsc.org This single peak confirms the presence and chemical environment of the CF₃ group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. In the FTIR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-H stretching vibrations of the aromatic ring and the isopropyl group would appear around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. rsc.org Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric stretching of the benzene ring typically gives a strong band. researchgate.net The C-H and O-H stretching vibrations are also observable. spectroscopyonline.com

Table 3: Key FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (FTIR, broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-F (CF₃) | Stretching | 1100-1350 (FTIR, strong) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁F₃O), the molecular weight is approximately 204.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204.

The fragmentation pattern would likely involve the loss of a methyl group (CH₃•) from the isopropyl substituent, leading to a significant peak at m/z 189 (M-15). This fragment could be stabilized by the formation of a benzylic-type cation. Another characteristic fragmentation pathway for phenols is the loss of a hydrogen atom followed by carbon monoxide, though this may be less prominent. The trifluoromethyl group is generally stable, but fragmentation involving the C-C bond cleavage between the isopropyl group and the aromatic ring could also occur, leading to further characteristic ions.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 204 | [M]⁺ |

| 189 | [M - CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C10H11F3O.

Although the HRMS data for the target compound is not published, data for analogous compounds are available. For instance, the mass spectrum for 4-(Trifluoromethyl)phenol (B195918) (C7H5F3O) has been documented. nih.govmzcloud.org Similarly, the electron ionization mass spectrum of 3-Methyl-4-isopropylphenol (C10H14O) is also known. nist.gov These analyses provide a foundation for predicting the fragmentation patterns and exact mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Trifluoromethyl)phenol | C7H5F3O | 162.11 |

| 3-Methyl-4-isopropylphenol | C10H14O | 150.22 |

| 2-Isopropyl-4-methylphenol | C10H14O | 150.22 |

| 2-Isopropyl-5-methyl-4-nitrophenol | C10H13NO3 | 195.22 |

This table is generated based on data available for analog compounds.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Electronic absorption and fluorescence spectroscopy are powerful techniques to investigate the photophysical properties of molecules. These methods provide insights into the electronic transitions and excited state behavior of compounds like this compound and its analogs.

Studies on trifluoromethylated quinoline-phenol Schiff bases, which contain a trifluoromethyl group and a phenol (B47542) moiety, reveal interesting photophysical properties. These compounds exhibit fluorescence quantum yields that are influenced by the solvent polarity and the presence of electron-donating or electron-withdrawing groups. nih.govbeilstein-archives.org For example, higher Stokes shifts were observed in more polar solvents like DMSO and methanol (B129727) compared to chloroform (B151607). nih.govbeilstein-archives.org

The trifluoromethyl group, being a strong electron-withdrawing group, can significantly impact the electronic structure and photophysical behavior of the phenol ring. nih.govbeilstein-archives.org Research on other trifluoromethyl-substituted aromatic compounds further supports the role of this group in modifying absorption and emission spectra. researchgate.netresearchgate.net

Table 2: Photophysical Properties of Trifluoromethylated Quinoline-Phenol Schiff Base Analogs in Chloroform

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Analog 1 | 350 | 409 | 59 | 0.12 |

| Analog 2 | 365 | 450 | 85 | 0.80 |

This table presents representative data for analog compounds to illustrate potential photophysical characteristics. nih.govbeilstein-archives.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While a crystal structure for this compound has not been reported, crystallographic data for related compounds offer valuable insights. For example, the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol has been determined. nih.gov In this structure, the phenol ring and the trifluoromethyl-substituted benzene ring are not coplanar, with a dihedral angle of 44.77 (3)°. nih.gov The crystal packing is stabilized by C—H⋯O interactions. nih.gov

Another related structure, (E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl)phenol, also reveals a non-planar arrangement between the aromatic rings, with a dihedral angle of 13.00 (14)°. researchgate.net Intramolecular O—H⋯N hydrogen bonds are a key feature of its molecular structure. researchgate.net These examples highlight the types of structural features and intermolecular forces that could be expected in the crystal lattice of this compound.

Table 3: Crystallographic Data for an Analogous Trifluoromethyl-Containing Phenol Derivative

| Compound Name | 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol |

| Molecular Formula | C15H12F3NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.345(3) |

| b (Å) | 12.098(3) |

| c (Å) | 10.134(3) |

| β (°) | 108.34(3) |

| Volume (ų) | 1318.9(6) |

| Z | 4 |

This table is based on published data for an analog compound to provide an example of crystallographic parameters. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Trifluoromethyl Phenol and Its Derivatives

Regioselectivity and Kinetic Aspects of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of arene chemistry, and the reactivity of 2-isopropyl-4-(trifluoromethyl)phenol is significantly influenced by its substituent groups. The hydroxyl (-OH) group is a powerful activating substituent that increases the electron density of the aromatic ring through resonance, making it much more susceptible to electrophilic attack than benzene (B151609). chemguide.co.uk Conversely, the trifluoromethyl (-CF3) group is strongly electron-withdrawing due to its inductive effect, which deactivates the ring. libretexts.org The isopropyl group provides weak activation.

The directing effects of these substituents determine the position of substitution for an incoming electrophile. Both the hydroxyl and isopropyl groups are ortho, para-directors, while the trifluoromethyl group is a meta-director. libretexts.orgbyjus.com In cases of competing directing effects, the most powerful activating group dictates the regioselectivity. chemguide.co.uk Therefore, the hydroxyl group will primarily direct incoming electrophiles to the positions ortho and para to it.

The available positions for substitution on the this compound ring are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and is strongly activated.

Position C3 & C5: These positions are meta to the hydroxyl group and are therefore less favored.

Position C5: This position is ortho to the trifluoromethyl group and meta to the isopropyl group.

Position C3: This position is meta to both the trifluoromethyl and isopropyl groups.

Considering the powerful activating and directing effect of the -OH group, electrophilic substitution is most likely to occur at the C6 position. Steric hindrance from the adjacent isopropyl group at C2 might slightly impede substitution at this site, but the electronic activation from the hydroxyl group is typically the dominant factor.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OH | 1 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para |

| -CH(CH₃)₂ | 2 | +I (Inductive Donating) | Weakly Activating | Ortho, Para |

| -CF₃ | 4 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta |

| Reaction | Reagents | Major Predicted Product |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 6-Bromo-2-isopropyl-4-(trifluoromethyl)phenol |

| Nitration | Dilute HNO₃ | 2-Isopropyl-6-nitro-4-(trifluoromethyl)phenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 6-Alkyl-2-isopropyl-4-(trifluoromethyl)phenol |

| Sulfonation | Conc. H₂SO₄ | 2-Hydroxy-3-isopropyl-5-(trifluoromethyl)benzenesulfonic acid |

Mechanisms of Nucleophilic Substitution Reactions on Substituted Phenols

Nucleophilic aromatic substitution (SNAr) on phenols is not a direct process, as the hydroxyl group is a poor leaving group. For such a reaction to occur, two conditions are generally necessary: the presence of a good leaving group (such as a halide) on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orgchemistrysteps.com

The compound this compound does not possess an inherent leaving group. However, the hydroxyl group can be chemically modified to become a good leaving group. For instance, it can be converted into an aryl fluorosulfonate (Ar-OFs). acs.org If such a conversion were performed, the resulting molecule would be activated towards nucleophilic attack. The trifluoromethyl group at the para position would strongly stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the addition-elimination mechanism of an SNAr reaction. libretexts.org

The two primary mechanisms for nucleophilic aromatic substitution are:

Addition-Elimination (SNAr) Mechanism: This is the most common pathway for activated aryl systems. It involves a two-step process:

Step 1 (Addition): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The presence of the electron-withdrawing -CF3 group para to the leaving group would be crucial for stabilizing this intermediate.

Step 2 (Elimination): The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Elimination-Addition (Benzyne) Mechanism: This mechanism occurs on unactivated aryl halides under forcing conditions with very strong bases. It proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This pathway is less relevant for this compound unless it is first halogenated and then subjected to harsh basic conditions.

Therefore, while this compound itself is inert to nucleophilic substitution at the ring, its derivatives, where the -OH group is converted to a sulfonate or another effective leaving group, could readily undergo SNAr reactions due to the activating effect of the para-trifluoromethyl group.

Exploration of Catalytic Reaction Pathways and Intermediates

Several catalytic pathways can be envisaged for this compound and its derivatives.

One significant pathway is the acid-catalyzed dealkylation or isomerization of the isopropyl group. Isopropylphenols can undergo isomerization or disproportionation in the presence of acid catalysts like trifluoromethanesulfonic acid (TFMSA) or acid-treated clays. google.com This process typically involves the protonation of the aromatic ring to form a carbocation intermediate, followed by the elimination of propene (dealkylation) or migration of the isopropyl group to a more thermodynamically stable position. It is plausible that under acidic conditions, this compound could be catalytically converted to 4-(trifluoromethyl)phenol (B195918) and propene. researchgate.net

Palladium-catalyzed cross-coupling and dearomatization reactions represent another modern avenue for the transformation of substituted aromatic compounds. Research has shown that functional groups like trifluoromethyl are well-tolerated in palladium-catalyzed dearomative cyclization reactions of aryl-containing compounds. acs.org This suggests that the 2-isopropyl-4-(trifluoromethyl)phenyl scaffold could serve as a substrate in advanced catalytic transformations for the synthesis of complex polycyclic skeletons, with the catalytic cycle typically involving oxidative addition of a Pd(0) complex to an aryl halide or triflate, followed by intramolecular reaction and reductive elimination. acs.org

Furthermore, classic catalytic electrophilic substitutions like Friedel-Crafts alkylation and acylation are relevant. mlsu.ac.in The high reactivity of the phenol (B47542) ring would likely allow these reactions to proceed under relatively mild catalytic conditions, with regioselectivity governed by the powerful directing effect of the hydroxyl group as discussed previously.

Insights into Transition States and Reaction Dynamics

Understanding the transition states and reaction dynamics provides deeper insight into the reactivity of this compound.

In electrophilic aromatic substitution, the rate-determining step is typically the formation of the high-energy carbocation intermediate known as an arenium ion or sigma complex. The stability of this transition state dictates both the rate of reaction and the regiochemical outcome. For this compound, we can analyze the stability of the arenium ion for attack at different positions:

Attack at C6 (ortho to -OH): The positive charge in the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group through resonance. This provides significant stabilization, lowering the activation energy for this pathway. This is the primary reason for the ortho-directing nature of the -OH group. libretexts.org

Attack at C5 (meta to -OH): The positive charge cannot be delocalized onto the hydroxyl group's oxygen. Furthermore, this position is ortho to the deactivating -CF3 group, which would place a partial positive charge on an adjacent carbon, destabilizing the transition state. libretexts.org

Attack at C3 (meta to -OH): Similar to C5, resonance stabilization from the -OH group is not possible.

Thus, the transition state leading to substitution at the C6 position is significantly lower in energy than those for substitution at C3 or C5, confirming the predicted regioselectivity.

Beyond thermal ground-state reactions, the photochemistry of phenols involves different dynamics. Upon UV excitation, phenols can undergo O-H bond fission, leading to the formation of a phenoxyl radical and a hydrogen atom. researchgate.net The dynamics of this process, whether it occurs directly from an excited state or involves tunneling, can be influenced by substituents on the ring. While specific studies on this compound are lacking, it is a potential reaction pathway under photochemical conditions.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Building Blocks and Intermediates in Complex Organic Synthesis

2-Isopropyl-4-(trifluoromethyl)phenol serves as a versatile intermediate for constructing more complex molecular architectures, particularly those incorporating fluorinated moieties.

Diaryl ethers are a significant class of organic compounds with applications ranging from pharmaceuticals to materials science. jsynthchem.com The phenol (B47542) group of this compound is a key functional handle for synthesizing these structures through carbon-oxygen (C-O) cross-coupling reactions. jsynthchem.com Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the nucleophilic phenol component, reacting with various aryl halides. wikipedia.orgresearchgate.net Modern improvements to the Ullmann reaction have made the conditions milder, often employing ligands like N,N-dimethylglycine to facilitate the coupling at lower temperatures. researchgate.netorganic-chemistry.org

Alternatively, the palladium-catalyzed Buchwald-Hartwig reaction has become a powerful and versatile method for forming C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols and phenols. organic-chemistry.orgresearchgate.net The use of this compound in such a reaction allows for the controlled synthesis of unsymmetrical diaryl ethers containing the specific 2-isopropyl-4-(trifluoromethyl)phenyl moiety. rsc.orgnih.gov

Table 1: Key C-O Coupling Reactions for Diaryl Ether Synthesis

| Reaction Name | Metal Catalyst | Typical Reactants | Role of this compound |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Phenol | Phenolic component |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide/Triflate + Phenol | Phenolic component |

The presence of the trifluoromethyl (-CF3) group makes this compound an important starting material for synthesizing novel, more complex fluorinated molecules. acs.org The -CF3 group is known for its ability to significantly alter the physical and chemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.

This compound can be used in multi-step syntheses where the trifluoromethyl group is retained as a key feature of the final product. google.comgoogle.com For example, the phenolic hydroxyl group can be transformed into other functional groups or used as a linking point to build larger molecular frameworks, while the trifluoromethyl-substituted aromatic ring remains intact. researchgate.net Methods for synthesizing trifluoromethyl aryl ethers, for instance, often start with a corresponding trifluoromethyl-substituted phenol. nih.govnih.gov The synthesis of various fluorinated compounds, such as isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, showcases how trifluoromethyl-bearing precursors are incorporated into larger, biologically relevant scaffolds. nih.gov

Table 2: Synthetic Transformations for Novel Fluorinated Molecules

| Reaction Type | Reagents | Resulting Structure |

|---|---|---|

| Etherification | Alkyl Halide, Base | O-alkylated phenol |

| Esterification | Acyl Chloride, Base | O-acylated phenol |

| Cross-Coupling | Aryl Boronic Acid, Pd catalyst | Biaryl compound (via Suzuki coupling) |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Diaryl ether |

Potential in Optoelectronic Applications and Non-linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. wikipedia.org This property is crucial for technologies like frequency conversion and optical switching. jhuapl.edubaesystems.com Organic molecules can be engineered to possess significant NLO properties. Key requirements for such materials include a non-centrosymmetric crystal structure and a large molecular hyperpolarizability, which is often achieved in molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system. baesystems.com

While direct studies on the NLO properties of this compound are not extensively documented, its molecular structure contains features relevant to NLO materials. The phenol acts as an electron-donating group, while the trifluoromethyl group is a powerful electron-withdrawing group. This "push-pull" system across the aromatic ring can lead to a significant dipole moment and potential for second-order NLO effects. Organic materials like 2-methyl-4-nitroaniline (B30703) (MNA), which has a similar push-pull structure, are known for their NLO properties. jhuapl.edu The specific arrangement and electronic nature of the substituents in this compound suggest its potential as a building block for larger NLO-active chromophores or for incorporation into polymeric or crystalline NLO materials. upatras.grmdpi.com

Development of Fluorescent Probes based on Phenol Scaffolds

Fluorescent probes are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence. nih.govrsc.org Phenol scaffolds are frequently used in the design of these probes. rsc.orgacs.org The phenolic hydroxyl group can act as a recognition site, for example, by changing its protonation state, which in turn modulates the fluorescence of the molecule. This makes phenol-containing fluorophores sensitive to pH. nih.gov

The incorporation of a trifluoromethyl group, as in this compound, can be advantageous in the design of fluorescent probes. The strong electron-withdrawing nature of the -CF3 group can tune the photophysical properties of the fluorophore, such as its absorption and emission wavelengths, quantum yield, and photostability. By modifying the this compound core and attaching it to other fluorescent systems or recognition moieties, it is possible to develop novel sensors for various applications, including cellular imaging. rsc.orgresearchgate.netnih.gov

Contribution to the Design of Novel Chemical Reagents and Catalysts

Substituted phenols are precursors to a wide range of ligands used in catalysis. The hydroxyl group of this compound can be derivatized to create phosphine, imine, or other coordinating groups, transforming the molecule into a ligand for transition metal catalysts.

The substituents on the aromatic ring play a critical role in tuning the catalyst's properties. The bulky isopropyl group can create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction (e.g., enantioselectivity in asymmetric catalysis). The trifluoromethyl group exerts a strong electronic effect, modifying the electron density at the metal center and thereby altering its reactivity and catalytic activity. For instance, fluorided alumina (B75360) has shown different catalytic activity compared to standard alumina in alkylation reactions involving phenols. google.com By analogy, ligands derived from this compound could offer unique steric and electronic profiles for catalysts used in cross-coupling, hydrogenation, or polymerization reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-isopropyl-4-(trifluoromethyl)phenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functionalization of a phenolic precursor with isopropyl and trifluoromethyl groups. For example, intermediates like 4-nitrophenol derivatives may undergo sequential alkylation and fluorination. Key steps include:

- Use of halogenated intermediates (e.g., nitro or chloro derivatives) for regioselective substitution.

- Purification via preparative-scale chiral HPLC to isolate enantiomers or remove byproducts, as demonstrated in analogous syntheses of trifluoromethyl-containing heterocycles .

- Purity optimization requires rigorous solvent selection (e.g., anhydrous conditions) and characterization via NMR and mass spectrometry.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions and electronic effects of the trifluoromethyl group. Compare chemical shifts with structurally similar compounds (e.g., 4-isopropyl-2-methylphenol) .

- Chromatography : Employ reverse-phase HPLC with UV detection to assess purity and stability under varying pH/temperature conditions .

- Computational Modeling : Density Functional Theory (DFT) can predict steric and electronic interactions influenced by the isopropyl and trifluoromethyl groups.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Risk Assessment : Follow guidelines for phenolic compounds, focusing on dermal sensitization and systemic toxicity endpoints, as outlined in safety assessments for structurally related methoxy- and propylphenols .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis. Monitor airborne concentrations via gas chromatography.

- Waste Disposal : Neutralize phenolic waste with alkaline solutions (e.g., NaOH) before disposal to prevent environmental release.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic experiments under controlled conditions (e.g., varying solvents, temperatures) to compare reaction rates with non-fluorinated analogs.

- Electron-Withdrawing Effects : The -CF group deactivates the aromatic ring, directing substitution to meta/para positions. Use Hammett plots to quantify electronic effects .

- Isotopic Labeling : Introduce or labels to track regioselectivity in substitution reactions.

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

- Methodological Answer :

- Controlled Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products. Compare results across buffered (pH 3–9) and unbuffered systems.

- Data Harmonization : Apply the High Production Volume (HPV) Chemical Challenge Program framework to systematically review literature, prioritizing peer-reviewed studies with validated analytical methods .

- Statistical Analysis : Use multivariate regression to isolate factors (e.g., light, oxygen) contributing to discrepancies in reported half-lives.

Q. What advanced techniques are suitable for studying the biological interactions of this compound with proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) to measure binding affinities and kinetics.

- Fluorescence Quenching : Use probes like APF or HPF to detect hydroxyl radical formation in vitro, as described in oxidative stress assays .

- Crystallography : Co-crystallize the compound with proteins to resolve binding modes, leveraging synchrotron radiation for high-resolution structures.

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301/302 guidelines with activated sludge or soil microcosms. Monitor degradation via LC-MS/MS and quantify metabolites.

- QSAR Modeling : Apply Quantitative Structure-Activity Relationship models to predict bioaccumulation potential based on logP and molecular volume .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, comparing LC values with regulatory thresholds for phenolic compounds .

Data Management & Validation

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (e.g., stoichiometry, catalyst loading) using platforms like Electronic Lab Notebooks (ELNs).

- Interlaboratory Validation : Share samples with collaborating labs for cross-validation of NMR, HPLC, and mass spectrometry data .

- Reference Materials : Source certified standards from institutions like NIST to calibrate analytical instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.